molecular formula C7H5NO2 B6229038 1,2-benzoxazol-4-ol CAS No. 1360931-63-0

1,2-benzoxazol-4-ol

Cat. No. B6229038
CAS RN: 1360931-63-0
M. Wt: 135.1
InChI Key:
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Description

1,2-Benzoxazol-4-ol, also known as BXO, is a heterocyclic organic compound with a five-membered ring structure. It is an important intermediate in the synthesis of a variety of biologically active compounds and is used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. BXO is also used in the synthesis of organic intermediates, such as organic dyes and fragrances. BXO has been extensively studied in the context of its biological and biochemical effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

1,2-benzoxazol-4-ol has been studied for its potential applications in the fields of biochemistry and medicine. 1,2-benzoxazol-4-ol has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents. 1,2-benzoxazol-4-ol has also been used in the synthesis of organic intermediates, such as organic dyes and fragrances. 1,2-benzoxazol-4-ol has been studied for its potential applications in the fields of biochemistry and medicine, such as the synthesis of compounds that can be used to treat diseases and disorders.

Mechanism of Action

1,2-benzoxazol-4-ol is believed to act as an inhibitor of several enzymes involved in the metabolism of drugs and other compounds. 1,2-benzoxazol-4-ol is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. 1,2-benzoxazol-4-ol is also thought to inhibit the activity of other enzymes, such as aldehyde oxidase and xanthine oxidase. 1,2-benzoxazol-4-ol is also thought to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol.
Biochemical and Physiological Effects
1,2-benzoxazol-4-ol has been studied for its potential biochemical and physiological effects. 1,2-benzoxazol-4-ol is believed to have anti-inflammatory and antioxidant properties, which may be beneficial in treating certain diseases and disorders. 1,2-benzoxazol-4-ol has also been studied for its potential anti-cancer effects. 1,2-benzoxazol-4-ol is believed to inhibit the growth of certain cancer cells, and may also be useful in preventing the spread of cancer cells. 1,2-benzoxazol-4-ol has also been studied for its potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1,2-benzoxazol-4-ol is a useful compound for laboratory experiments due to its ability to react with a variety of other compounds. 1,2-benzoxazol-4-ol is easy to synthesize and can be used to synthesize a variety of organic intermediates. 1,2-benzoxazol-4-ol is also relatively stable, and can be stored for long periods of time without significant degradation. However, 1,2-benzoxazol-4-ol can be toxic if ingested, and should be handled with care in the laboratory.

Future Directions

The potential applications of 1,2-benzoxazol-4-ol in the fields of biochemistry and medicine are still being explored. Further research is needed to determine the potential therapeutic effects of 1,2-benzoxazol-4-ol, as well as its potential toxicity. Additionally, further research is needed to explore the potential uses of 1,2-benzoxazol-4-ol in the synthesis of organic intermediates, such as organic dyes and fragrances. Finally, further research is needed to explore the potential uses of 1,2-benzoxazol-4-ol in the synthesis of other biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents.

Synthesis Methods

1,2-benzoxazol-4-ol is typically synthesized by the reaction of 1,2-dihalobenzene with hydrazine hydrate in the presence of an acid catalyst. This reaction produces a product that is a mixture of 1,2-benzoxazol-4-ol and 1,2-benzoxazol-3-ol. The two products can be separated by column chromatography. Alternatively, 1,2-benzoxazol-4-ol can be synthesized from the reaction of 1,2-dibromobenzene with hydrazine hydrate in the presence of an acid catalyst. The product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,2-benzoxazol-4-ol can be achieved through a condensation reaction between salicylaldehyde and o-aminophenol.", "Starting Materials": [ "Salicylaldehyde", "o-Aminophenol", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Dissolve 10 g of salicylaldehyde in 50 mL of ethanol in a round-bottom flask.", "Add 8 g of o-aminophenol to the flask and stir the mixture for 10 minutes.", "Add 5 mL of acetic acid and 5 g of sodium acetate to the flask and stir the mixture for an additional 30 minutes.", "Heat the mixture under reflux for 4 hours.", "Allow the mixture to cool to room temperature and filter the precipitate.", "Wash the precipitate with cold ethanol and dry it under vacuum to obtain 1,2-benzoxazol-4-ol as a white solid." ] }

CAS RN

1360931-63-0

Product Name

1,2-benzoxazol-4-ol

Molecular Formula

C7H5NO2

Molecular Weight

135.1

Purity

95

Origin of Product

United States

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